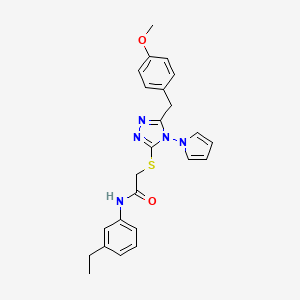

N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-(3-ethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c1-3-18-7-6-8-20(15-18)25-23(30)17-32-24-27-26-22(29(24)28-13-4-5-14-28)16-19-9-11-21(31-2)12-10-19/h4-15H,3,16-17H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOUBEWLTDGDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the thioacetamide class. It exhibits significant potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 447.56 g/mol. Its structure features:

- A triazole ring

- A pyrrole moiety

- An ethylphenyl group

These structural components contribute to its unique properties and potential applications in drug development.

Biological Activity

Research indicates that compounds containing triazole and pyrrole moieties exhibit a wide range of biological activities, including:

- Antimicrobial

- Anticancer

- Antiviral

- Immunostimulating

The biological mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : Similar compounds have shown interactions with various enzymes, suggesting a potential for enzyme inhibition.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways relevant to disease processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Triazole ring with methoxy substitution | Antimicrobial |

| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol | Ethoxy and methoxy substitutions | Anticancer |

| 5-(benzyloxy)-triazole derivatives | Various alkoxy substitutions | Antifungal |

The presence of both ethyl and methoxy substituents in this compound may enhance its solubility and biological activity compared to other similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the pyrrole moiety via nucleophilic substitution.

- Coupling reactions to attach the ethylphenyl and methoxybenzyl groups.

These methods can vary based on specific reagents and conditions used in the laboratory.

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives in medicinal applications:

- Antitumor Activity : Research has shown that triazole derivatives can inhibit tumor growth in various cancer models. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against cancer cell lines .

- Antimicrobial Properties : Studies indicate that triazole-containing compounds exhibit strong antimicrobial activity against a range of pathogens . This suggests that this compound may also possess similar properties.

Aplicaciones Científicas De Investigación

Structural Features

The structure of this compound includes:

- A triazole ring

- A pyrrole moiety

- An ethylphenyl group

These structural components contribute to its unique properties and potential applications in drug development.

Research indicates that compounds containing triazole and pyrrole moieties exhibit a wide range of biological activities. Notable applications include:

Antimicrobial Activity

Studies have demonstrated that similar compounds exhibit promising antimicrobial properties. For instance, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown significant activity against various bacterial strains and fungi . The mechanism of action may involve enzyme inhibition and receptor modulation.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with triazole and pyrrole structures have been investigated for their ability to inhibit tumor growth through various mechanisms, including inducing apoptosis and inhibiting angiogenesis.

Antiviral Properties

Preliminary studies suggest that compounds with similar structural features may also possess antiviral properties. The interaction with viral enzymes or receptors could inhibit viral replication .

Immunomodulatory Effects

There is emerging evidence that such compounds may modulate immune responses, enhancing the body's ability to fight infections or diseases .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of triazole derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting a viable pathway for developing new antimicrobial agents .

Case Study 2: Anticancer Evaluation

Another research project focused on evaluating the anticancer properties of triazole-containing compounds. The study found that specific derivatives could inhibit cell proliferation in various cancer cell lines, highlighting their potential as therapeutic agents in oncology.

Case Study 3: Immunomodulatory Research

Research exploring the immunomodulatory effects of related compounds revealed that they could enhance immune response markers in vitro. This suggests a potential application in treating immunocompromised conditions or enhancing vaccine efficacy .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage (-S-) undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for modifying the compound’s side chains:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Alkylation | Alkyl halides (R-X) in DMF, K₂CO₃, 80°C | Replacement of the thioether sulfur with alkyl groups (R-S-R') |

| Arylation | Aryl boronic acids, Cu(I) catalysis | Formation of diaryl sulfides via cross-coupling |

For example, reaction with methyl iodide yields methylated derivatives, enhancing lipophilicity for pharmacological optimization.

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | RT, acetic acid, 2 hrs | Sulfoxide derivative |

| m-CPBA (meta-chloroperbenzoic acid) | DCM, 0°C → RT, 6 hrs | Sulfone derivative |

These oxidized products show altered electronic properties, influencing binding affinities to biological targets.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| Acidic (HCl, 6M) | Reflux, 4 hrs | Carboxylic acid and ethylphenylamine |

| Basic (NaOH, 2M) | Ethanol, 70°C, 3 hrs | Sodium carboxylate and amine |

This reaction is pivotal for prodrug activation or metabolite studies.

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in electrophilic and cycloaddition reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Halogenation | NBS (N-bromosuccinimide), AIBN, CCl₄ | Bromination at the triazole C5 position |

| Cycloaddition | Alkynes, Cu(I) catalysis | Formation of fused triazole-heterocycle systems |

Brominated derivatives serve as intermediates for Suzuki-Miyaura cross-coupling reactions.

Pyrrole Ring Modifications

The 1H-pyrrol-1-yl group undergoes electrophilic substitution:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Nitro-substituted pyrrole derivatives |

| Sulfonation | SO₃, DMF, 50°C | Sulfonated pyrrole analogs |

These modifications tune electronic density, affecting π-π stacking interactions in target binding.

Analytical Characterization

Key techniques for monitoring reactions and verifying products include:

-

NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in substitution reactions.

-

HRMS (High-Resolution Mass Spectrometry) : Validates molecular weights of intermediates and final products.

-

TGA/DSC : Assesses thermal stability post-functionalization.

Pharmacological Relevance

While direct data on this compound’s bioactivity is limited, structural analogs demonstrate:

-

Antimicrobial activity via triazole-thioether interactions with bacterial enzymes.

-

COX-II inhibition in related acetamide derivatives (e.g., THZD3 analog, IC₅₀ = 4.16 μM) .

Reactivity insights guide rational design for enhanced solubility, stability, and target selectivity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Triazole Derivatives with Varying Substituents

The following table compares key structural and functional differences:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxybenzyl group in the target compound (electron-donating) may improve solubility compared to phenyl or benzotriazole analogs .

- Aromatic Substituents : The 3-ethylphenyl group balances lipophilicity and steric effects, whereas trifluoromethyl () or chloro-methyl () groups increase hydrophobicity and metabolic resistance .

- Heterocyclic Diversity : Pyrazole () or benzotriazole () substitutions alter π-stacking interactions and target selectivity .

Non-Triazole Heterocyclic Acetamides

Compounds with pyrazole, thiazole, or chromenone cores offer insights into acetamide functionality:

Key Observations:

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Answer : Systematic SAR requires:

- Core scaffold retention : Keep the triazole-thioacetamide backbone constant.

- Substituent libraries : Vary aryl (e.g., 4-ethylphenyl vs. 4-fluorophenyl) and heterocyclic (e.g., pyrrole vs. pyrazole) groups.

- High-throughput screening : Test analogs against panels of cancer cell lines or bacterial strains to identify potency trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.